Methyl 4-(2-cyanophenyl)-2-fluorobenzoate
CAS No.: 1352317-81-7
Cat. No.: VC0037286
Molecular Formula: C15H10FNO2
Molecular Weight: 255.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352317-81-7 |
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Molecular Formula | C15H10FNO2 |
Molecular Weight | 255.248 |
IUPAC Name | methyl 4-(2-cyanophenyl)-2-fluorobenzoate |
Standard InChI | InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3 |
Standard InChI Key | OOFHUTKSKDYNEV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |
Introduction
Methyl 4-(2-cyanophenyl)-2-fluorobenzoate is an organic compound belonging to the class of benzoates. It features a methyl ester group, a cyano group, and a fluorine atom attached to a benzene ring. This unique arrangement of functional groups makes it valuable for various applications in organic synthesis and biological research.
Synthesis Methods
The synthesis of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(2-cyanophenyl)-2-fluorobenzoic acid with methanol. This reaction is often catalyzed by sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production can be scaled up using continuous flow reactors, which offer better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions
Methyl 4-(2-cyanophenyl)-2-fluorobenzoate can undergo several chemical reactions:
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Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
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Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Reaction Type | Conditions | Products |
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Oxidation | Potassium permanganate or chromium trioxide | 4-(2-cyanophenyl)-2-fluorobenzoic acid |
Reduction | Lithium aluminum hydride or hydrogen gas/Pd catalyst | Methyl 4-(2-aminophenyl)-2-fluorobenzoate |
Substitution | Sodium methoxide or potassium tert-butoxide | Various substituted benzoates |
Applications in Research and Industry
Methyl 4-(2-cyanophenyl)-2-fluorobenzoate serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial chemistry settings. It is used in the study of enzyme interactions and metabolic pathways in biological research. Additionally, its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of compounds with specific pharmacological properties.
Biological Activity
Compounds structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate have shown significant biological activity, including binding affinity to proteins involved in cancer progression. For example, modifications in the ortho position of benzamides have been linked to enhanced binding to cereblon (CRBN), a protein implicated in the degradation of transcription factors associated with cancer. Similar compounds have also demonstrated inhibitory activity against human class I histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival.
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